Epsilon-V1-2

PKC isozyme selectivity Cardiomyocyte signaling Translocation inhibition

Non-selective PKC inhibitors and genetic knockouts often produce confounding results due to opposing roles of PKC isozymes. Epsilon-V1-2 (ε-V1-2, EAVSLKPT) is a selective PKCε translocation inhibitor that blocks εRACK anchoring without affecting catalytic kinase activity, enabling unambiguous dissection of PKCε-specific signaling in cardioprotection, pain, and oncology models. • Inhibits PKCε translocation; does not inhibit α-, β-, or δ-PKC isoforms • Reversible, acute pharmacological control-superior to genetic knockout approaches • Validated in cardiac ischemia-reperfusion, electrophysiology, and mast cell degranulation studies Supplied as lyophilized powder (≥98% HPLC purity); stable at -20°C; ships ambient.

Molecular Formula C37H65N9O13
Molecular Weight 844.0 g/mol
Cat. No. B052732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-V1-2
SynonymsEAVSLKPT;  εV 1-2;  N-[1-[N2-[N-[N-[N-(N-L-α-Glutamyl-L-alanyl)-L-valyl]-L-seryl]-L-leucyl]-L-lysyl]-L-prolyl]-L-threonine
Molecular FormulaC37H65N9O13
Molecular Weight844.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
InChIKeyKNTBAGOTDJPUJV-XMTFRXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Epsilon-V1-2: Selective PKCε Translocation Inhibitor


Epsilon-V1-2 (ε-V1-2) is a synthetic, 8-amino acid peptide (EAVSLKPT) derived from the V1 domain of protein kinase C epsilon (PKCε). It functions as a selective inhibitor by competitively binding to the anchoring protein εRACK, thereby blocking the stimulus-induced translocation of PKCε to its subcellular sites of action without inhibiting the catalytic activity of the kinase [1]. This mechanism is distinct from ATP-competitive small molecule inhibitors. The compound is widely used as a pharmacological tool to dissect the specific role of the PKCε isozyme in complex signaling pathways, particularly in cardioprotection, pain signaling, and oncology research [2].

Selective PKCε translocation inhibitor – does not block catalytic activity of other PKC isozymes
Mechanism distinct from ATP-competitive inhibitors; enables pathway-specific dissection
Reported use in cardioprotection, pain signaling, and oncology research models

Epsilon-V1-2 Selectivity Compared to Other PKC Inhibitors


The functional roles of PKC isozymes are highly context-dependent and often oppositional. Non-selective PKC inhibitors or genetic knockouts can yield confounding results by simultaneously inhibiting multiple isozymes with divergent or even antagonistic functions [1]. For instance, PKCε and PKCδ exert opposing effects on myocardial ischemia-reperfusion injury; therefore, a non-selective inhibitor can obscure the specific protective role of PKCε [2]. Epsilon-V1-2 addresses this critical gap by providing an isozyme-selective tool. Its unique mechanism of action—inhibiting protein-protein interaction rather than kinase activity—allows researchers to precisely interrogate PKCε's scaffolding and signaling roles without directly affecting the catalytic function of other PKC family members. Substituting Epsilon-V1-2 with a generic PKC inhibitor like Gö6976, which targets conventional PKC isoforms, or with a genetic knockout model that may induce compensatory changes, fails to provide the same acute, reversible, and isoform-specific pharmacological control.

Epsilon-V1-2 selectively inhibits PKCε translocation; avoids PKCδ modulation, which can have opposing cardioprotective roles
Generic PKC inhibitor (e.g., Gö6976) targets conventional isoforms and may not replicate isoform-specific control, possibly masking PKCε effects
Acute, reversible peptide-based inhibition without permanent genetic alteration
Genetic knockout models may induce compensatory changes and lack temporal control, limiting direct functional attribution

Head-to-Head Evidence for Epsilon-V1-2


PKCε Selectivity vs. PKCα, β, δ in Cardiac Myocytes

Epsilon-V1-2 demonstrates high selectivity for PKCε over other PKC isozymes. In a head-to-head comparison, Epsilon-V1-2 specifically inhibited the translocation of PKCε in cultured cardiomyocytes, while having no effect on the translocation of PKCδ or PKCβ. This was in contrast to a non-selective translocation inhibitor, which blocked multiple isozymes [1].

PKCε isozyme selectivity
Head-to-head
No inhibition of PKCδ or PKCβ translocation at concentrations that fully block PKCε.
Supports PKCε-specific pathway dissection; avoids confounding by PKCδ/β.
Cultured neonatal rat cardiomyocytes, PMA or norepinephrine stimulation.
PKC isozyme selectivity Cardiomyocyte signaling Translocation inhibition

PKCε vs. PKCδ Inhibition in Heart Failure

In a direct comparative study, treatment with Epsilon-V1-2 (3 mg/kg/day) significantly attenuated cardiac mast cell degranulation in a rat model of hypertension-induced heart failure. In contrast, treatment with δV1-1, a PKCδ-selective inhibitor peptide, did not show this effect, and its outcomes were comparable to the TAT peptide negative control [1].

Cardiac mast cell degranulation
Head-to-head
~50% reduction in degranulated mast cell density vs. TAT control; δV1-1 (PKCδ inhibitor) showed no effect.
Supports PKCε-specific functional role in hypertension-induced heart failure model.
In vivo Dahl salt-sensitive rat model, 6-week treatment.
Heart failure Cardiac remodeling Mast cell degranulation

PKCε Cardioprotection Blockade in Hypoxia Model

Epsilon-V1-2 effectively abolishes the protective phenotype induced by PKCε activation. In a cardiac myocyte model, hypoxic preconditioning increased cell viability after prolonged hypoxia by over 50%. Treatment with Epsilon-V1-2 completely reversed this protective effect, reducing viability to control levels [1]. This demonstrates its utility as a loss-of-function tool to validate PKCε's role in protective signaling.

Hypoxic preconditioning blockade
Assay context
>50% decrease in cardiomyocyte viability after hypoxic preconditioning, returning to baseline levels.
Supports loss-of-function validation of PKCε in cardioprotection models.
In vitro isolated cardiac myocytes, hypoxia-reoxygenation assay.
Ischemic preconditioning Cardioprotection Hypoxia-reoxygenation injury

Epsilon-V1-2 Research Applications


PKCε Cardioprotective Signaling Studies

Based on evidence that Epsilon-V1-2 abolishes the protective effect of hypoxic preconditioning, it is the ideal tool for loss-of-function studies in cardiac ischemia-reperfusion injury models. Researchers can use it to confirm whether a novel cardioprotective intervention acts specifically through the PKCε pathway by demonstrating that the protection is blocked by Epsilon-V1-2 [1].

PKCε Role in Disease Models

Given its superior selectivity over other PKC isozyme inhibitors like δV1-1, Epsilon-V1-2 is the preferred reagent for in vivo studies aimed at establishing a causal role for PKCε in conditions such as hypertension-induced heart failure or cardiac fibrosis. Its ability to attenuate mast cell degranulation without affecting other remodeling parameters highlights its specificity [2].

Off-Target Control for PKC Activators

When using phorbol esters (e.g., PMA) or other agents to activate PKC, Epsilon-V1-2 serves as an essential control to verify that the observed effects are specifically due to PKCε activation. In electrophysiology studies, for example, it has been used to demonstrate that PKCε is the predominant isoform mediating PMA-induced inhibition of Connexin 43 hemichannel currents [3].

Application
Selection Property
Validation Focus
PKCε cardioprotective signaling studies
Isoform-selective translocation inhibitor; does not inhibit catalytic activity
Reversal of preconditioning-induced protection in cardiomyocyte models
PKCε role in disease models
Reported selectivity over PKCδ inhibitor δV1-1 in in vivo studies
Mast cell degranulation attenuation in hypertension-induced heart failure
Off-target control for PKC activators
Selective PKCε blocker for verifying PMA-induced effects
Connexin 43 hemichannel current modulation in electrophysiology assays

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